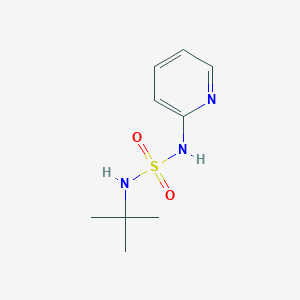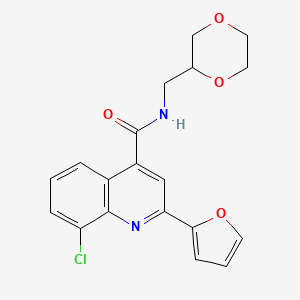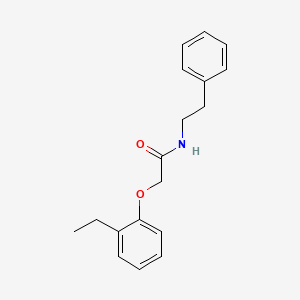![molecular formula C21H26N2O3S B5593940 2-(methylthio)ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B5593940.png)
2-(methylthio)ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of organic compounds known as indoles, characterized by a specific molecular structure that contains a benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Synthesis Analysis
The synthesis of related indole derivatives involves multi-step chemical processes. For instance, Gui-Jie et al. (2011) synthesized a similar compound using 1,4-benzoquinone and ethyl 3-(methylamino)-2-butenoate, involving reactions like Nenitzescu reaction, O-acylation, nitration, bromination, condensation, and Mannich reaction (Gui-Jie, 2011).
Molecular Structure Analysis
Detailed structural analyses are typically conducted using techniques like X-ray crystallography and NMR spectroscopy. For example, Sambyal et al. (2011) used these techniques to determine the crystal structure of a related compound, providing insights into its molecular conformation and intermolecular interactions (Sambyal et al., 2011).
Chemical Reactions and Properties
Indole derivatives often participate in various chemical reactions due to their reactive sites. The reactions can include substitutions, additions, and condensations, depending on the functional groups present in the molecule.
Physical Properties Analysis
The physical properties like melting point, boiling point, solubility, and crystalline structure are crucial for understanding the behavior of these compounds under different conditions. For example, Ou-Yang et al. (2013) studied the crystalline structure of a similar indole derivative, revealing details about its physical properties (Ou-Yang et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are essential for predicting how these compounds will react under different chemical conditions. For example, Fesenko et al. (2010) explored the reactivity of similar compounds under different conditions, highlighting their chemical behavior and stability (Fesenko et al., 2010).
科学的研究の応用
Antiviral Activity
Studies on structurally related indole derivatives have shown potential antiviral activities. For instance, the synthesis and evaluation of ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives, including arbidol analogs, have been explored for antiviral activity against influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). These compounds displayed selective activity against certain virus strains, highlighting the potential for indole derivatives in antiviral research (Ivashchenko et al., 2014).
Broad-Spectrum Antiviral Effects
Arbidol, a compound structurally related to the one , demonstrates broad-spectrum antiviral effects against enveloped and non-enveloped viruses. Its mechanism involves inhibiting viral fusion with target membranes, suggesting a potential area of application for similar compounds in preventing virus entry into cells (Boriskin et al., 2008).
Chemical Synthesis and Reactivity
Research on the chemical synthesis and reactivity of similar compounds provides insight into their potential application in creating novel structures with therapeutic activities. Studies have detailed transformations and synthetic pathways leading to new indole derivatives with potential applications in medicinal chemistry and drug development. For example, the sulfenylation of pyrroles and indoles has been explored for synthesizing derivatives with modified biological activities (Gilow et al., 1991).
Antimicrobial Evaluation
The antimicrobial properties of novel indole derivatives have also been investigated. Synthesis of 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids and their evaluation for antimicrobial activity suggest that similar compounds could be explored for antibacterial and antifungal applications, contributing to the development of new antimicrobial agents (Shastri & Post, 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-methylsulfanylethyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-13-19-17(22-20(13)21(25)26-9-10-27-4)11-15(12-18(19)24)14-5-7-16(8-6-14)23(2)3/h5-8,15,22H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGDRAPCNPVJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CC(C2)C3=CC=C(C=C3)N(C)C)C(=O)OCCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-3-methyl-6-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5593873.png)
![2-{1-[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5593878.png)

![{3-allyl-1-[4-(1H-pyrazol-1-yl)butanoyl]-3-piperidinyl}methanol](/img/structure/B5593888.png)
![5-[(2-methoxyphenoxy)methyl]-N-methyl-N-phenyl-2-furamide](/img/structure/B5593889.png)

![(1S*,5R*)-6-benzyl-3-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593898.png)
![ethyl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)acetate](/img/structure/B5593903.png)

![N-[(5-methyl-2-furyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5593946.png)
![N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5593947.png)
![(1S*,5R*)-6-benzyl-3-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593949.png)
![1-(4-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-4-methylpiperazine](/img/structure/B5593952.png)
